molecular formula C2H9NO B8359970 Ammonia ethanol CAS No. 79771-09-8

Ammonia ethanol

Cat. No. B8359970
M. Wt: 63.10 g/mol
InChI Key: ZXVOCOLRQJZVBW-UHFFFAOYSA-N
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Patent
US05952306

Procedure details

A mixture of ester 23-4 (600 mg, 1.75 mmol), 10% Pd/C (300 mg) and EtOH (30 ml) was stirred under hydrogen atmosphere (1 atm) at ambient temperature for 20 h. The catalyst was removed by filtration through celite and then the filtrate was concentrated. Flash chromatography (silica, 50%/EtOAc/sat. NH3 -EtOH) gave ester 23-5 as a colorless oil.
Name
ester
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:25])[CH2:5][N:6]([C:10](=[O:24])[CH2:11][CH2:12][CH2:13][C:14]1[C:23]2[C:18](=[N:19][CH:20]=[CH:21][CH:22]=2)[N:17]=[CH:16][CH:15]=1)[CH:7]1[CH2:9][CH2:8]1)[CH3:2]>[Pd].CCO>[NH3:6].[CH3:2][CH2:1][OH:3].[CH2:1]([O:3][C:4](=[O:25])[CH2:5][N:6]([C:10](=[O:24])[CH2:11][CH2:12][CH2:13][C:14]1[CH:15]=[CH:16][N:17]=[C:18]2[C:23]=1[CH2:22][CH2:21][CH2:20][NH:19]2)[CH:7]1[CH2:9][CH2:8]1)[CH3:2] |f:3.4|

Inputs

Step One
Name
ester
Quantity
600 mg
Type
reactant
Smiles
C(C)OC(CN(C1CC1)C(CCCC1=CC=NC2=NC=CC=C12)=O)=O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere (1 atm) at ambient temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N.CCO
Name
Type
product
Smiles
C(C)OC(CN(C1CC1)C(CCCC1=C2CCCNC2=NC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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